molecular formula C21H26N2O2 B5297153 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

Cat. No. B5297153
M. Wt: 338.4 g/mol
InChI Key: FFSGCRBYTNWUOJ-FNORWQNLSA-N
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Description

1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the central nervous system. The compound has been reported to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine exhibits various biochemical and physiological effects. The compound has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with the regulation of mood and behavior. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine in lab experiments is its high potency and specificity. The compound has been reported to exhibit a strong pharmacological effect at low concentrations, making it ideal for use in various assays. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, the compound's mechanism of action and its interaction with different receptors need to be further elucidated to fully understand its pharmacological effects.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-(2-methoxyphenyl)-2-propenal in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using different solvents and purification techniques.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. The compound has also been investigated for its potential as a therapeutic agent for the treatment of anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-24-20-11-9-19(10-12-20)23-16-14-22(15-17-23)13-5-7-18-6-3-4-8-21(18)25-2/h3-12H,13-17H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSGCRBYTNWUOJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine

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